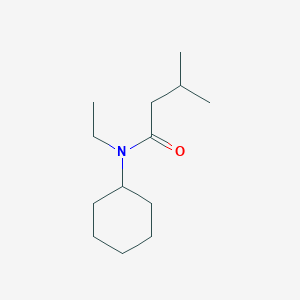

N-cyclohexyl-N-ethyl-3-methylbutanamide

Description

The exact mass of the compound this compound is 211.193614421 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-4-14(13(15)10-11(2)3)12-8-6-5-7-9-12/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMJQRARUZIKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Amide Class of Organic Compounds

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. They are derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by an amino group (-NRR'). The structure and properties of amides can vary significantly based on the substituents attached to the nitrogen atom.

N-cyclohexyl-N-ethyl-3-methylbutanamide is classified as a tertiary amide. In tertiary amides, the nitrogen atom is bonded to three carbon atoms: the carbonyl carbon and two other organic substituents. In this specific case, the nitrogen atom is bonded to a cyclohexyl group, an ethyl group, and the carbonyl carbon of a 3-methylbutanamide chain.

The general properties of amides include their polarity and the ability of primary and secondary amides to form hydrogen bonds. However, as a tertiary amide, this compound lacks a hydrogen atom directly attached to the nitrogen, which influences its hydrogen bonding capabilities and, consequently, its physical properties such as boiling point and solubility compared to primary and secondary amides.

Significance and Research Trajectories of N,n Disubstituted Amides

N,N-disubstituted amides, such as N-cyclohexyl-N-ethyl-3-methylbutanamide, represent a significant area of research in organic chemistry due to their diverse applications and unique chemical properties.

One of the key research trajectories for N,N-disubstituted amides is their use as protecting groups in organic synthesis. The two substituents on the nitrogen atom can sterically hinder nucleophilic attack at the carbonyl carbon, making the amide group less reactive and more stable under various reaction conditions. This stability allows other functional groups in a molecule to be modified without affecting the amide.

Furthermore, N,N-disubstituted amides have been extensively studied as extractants in hydrometallurgy and nuclear fuel reprocessing. Their ability to form complexes with metal ions allows for the separation of valuable or radioactive metals from aqueous solutions. The structure of the alkyl or aryl groups on the nitrogen atom can be tailored to enhance the selectivity and efficiency of the extraction process for specific metal ions.

In the field of medicinal chemistry, the N,N-disubstituted amide moiety is a common feature in many pharmaceutically active compounds . The specific substituents on the nitrogen can influence the compound's biological activity, solubility, and metabolic stability.

Scope and Objectives of Academic Inquiry Pertaining to N Cyclohexyl N Ethyl 3 Methylbutanamide

Established Synthetic Pathways and Precursors

The traditional synthesis of this compound relies on well-established reactions that form the amide bond through the reaction of an amine with a carboxylic acid derivative. The primary precursors for these syntheses are N-ethylcyclohexylamine and isovaleric acid (3-methylbutanoic acid).

The core chemical transformation in the synthesis of this compound is a nucleophilic acyl substitution. In this reaction, the nucleophilic nitrogen atom of N-ethylcyclohexylamine attacks the electrophilic carbonyl carbon of an activated isovaleric acid derivative. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the final amide product. The efficiency of this reaction is highly dependent on the nature of the leaving group on the acylating agent.

A common and effective method for the synthesis of this compound is through the use of an acid chloride. Isovaleryl chloride, the acid chloride of isovaleric acid, is a highly reactive acylating agent. The reaction with N-ethylcyclohexylamine proceeds readily, often at room temperature, to form the desired amide. Typically, a base, such as triethylamine (B128534) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

A mild method for the aminolysis of carboxylic acid chlorides to produce amides involves carrying out the reactions in non-aqueous environments under heterogeneous phase conditions in the presence of silver acetate (B1210297). researchgate.net This approach can lead to very good to excellent yields of amides without racemization. researchgate.net

Table 1: Representative Conditions for Acid Chloride Mediated Synthesis

| Acylating Agent | Amine | Base | Solvent | Typical Yield |

| Isovaleryl chloride | N-ethylcyclohexylamine | Triethylamine | Dichloromethane (B109758) | >90% |

| Isovaleryl chloride | N-ethylcyclohexylamine | Pyridine | Tetrahydrofuran (B95107) | >85% |

This table presents representative data based on general knowledge of acid chloride mediated amidations.

Carbodiimide (B86325) coupling represents another versatile strategy for the formation of the amide bond in this compound. thieme-connect.de These reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid group of isovaleric acid, making it susceptible to nucleophilic attack by N-ethylcyclohexylamine. thieme-connect.dethermofisher.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react directly with the amine to form the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). thieme-connect.de A significant side reaction in carbodiimide-mediated couplings is the formation of N-acylureas, which can reduce the yield and complicate purification. thieme-connect.de To suppress this side reaction and improve the reaction rate, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. thieme-connect.de N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can also be used in EDC coupling protocols to enhance efficiency. thermofisher.com

Table 2: Common Carbodiimide Coupling Systems

| Carbodiimide | Additive | Solvent | Key Feature |

| DCC | HOBt | Dichloromethane | High yielding, but byproduct can be difficult to remove. |

| EDC | HOBt | Dichloromethane/DMF | Water-soluble urea byproduct simplifies purification. thieme-connect.de |

This table outlines common carbodiimide coupling systems applicable to the synthesis of the target compound.

Advancements in Synthetic Efficiency and Yield Optimization

Recent efforts in amide bond formation have focused on improving the efficiency, sustainability, and cost-effectiveness of these reactions. These advancements are directly applicable to the synthesis of this compound.

The choice of solvent can significantly impact the rate and yield of amidation reactions. For carbodiimide couplings, dichloromethane or chloroform (B151607) are often preferred, while solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) may lead to slower reactions and increased formation of N-acylurea byproducts. thieme-connect.de In the context of green chemistry, there is a move away from chlorinated solvents like dichloromethane towards more environmentally benign alternatives. researchgate.net Research into catalytic methods has explored solvents such as toluene (B28343) and THF. researchgate.net For solid-phase synthesis, the use of N,N'-diisopropylcarbodiimide (DIC) or N-cyclohexyl-N'-isopropylcarbodiimide is advantageous because the corresponding ureas are highly soluble, allowing for easy removal by washing. thieme-connect.denih.gov

Catalytic methods for amide bond formation are a major area of contemporary research, aiming to avoid the use of stoichiometric activating agents that generate significant waste. researchgate.net While specific catalytic systems for this compound are not extensively documented, general catalytic approaches are applicable. These include the use of catalysts based on zirconium, copper, and boronic acids to facilitate the direct condensation of carboxylic acids and amines. researchgate.net Boronic acid catalysts are particularly attractive due to their stability, low cost, and low toxicity. researchgate.net Another approach involves the use of ferric perchlorate (B79767) as a catalyst in three-component condensation reactions, which has been demonstrated for the synthesis of other N-cyclohexyl amine derivatives. lookchem.com These catalytic methods offer the potential for more atom-economical and environmentally friendly syntheses of this compound. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of amides is a significant area of research, aiming to reduce the environmental impact of chemical processes. rsc.org The synthesis of this compound can be made more sustainable by considering several key principles of green chemistry.

Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a primary consideration. longdom.orgchemistryviews.org Direct catalytic amidation of 3-methylbutanoic acid and N-ethylcyclohexylamine is an excellent example of an atom-economical route, as it ideally produces only the desired amide and water. nih.gov In contrast, methods involving stoichiometric activating agents, such as the acyl chloride method, have lower atom economy due to the formation of byproducts that are not incorporated into the final molecule. longdom.org

Use of Greener Solvents: The choice of solvent is another critical aspect of green synthesis. Many traditional amide synthesis protocols utilize hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.org Research has focused on identifying and utilizing greener alternatives. rsc.orgbohrium.com For amide bond formation, solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have emerged as viable and more sustainable options. nih.govrsc.org Water is also being explored as a green solvent for certain amidation reactions. acs.org The use of solvent-free conditions, where the reaction is run neat or with a minimal amount of a high-boiling, recyclable solvent, is another attractive green alternative. mdpi.com

Catalysis: The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce energy consumption without being consumed in the reaction. Catalytic direct amidation methods are preferable to stoichiometric methods. core.ac.uk The development of reusable heterogeneous catalysts is particularly desirable as it simplifies product purification and reduces waste. acs.org Enzymatic catalysis, for example using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign route to amide synthesis under mild conditions. nih.gov

The following table highlights the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Examples |

| High Atom Economy | Preferring reaction pathways that maximize the incorporation of reactant atoms into the final product. longdom.orgchemistryviews.org | Direct catalytic amidation over methods using stoichiometric activating agents. nih.gov |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives or employing solvent-free conditions. rsc.org | Utilizing bio-based solvents like 2-MeTHF or CPME instead of DMF or DCM. nih.govrsc.org |

| Catalysis | Employing catalysts to enhance reaction efficiency and reduce energy input. core.ac.uk | Use of reusable solid acid catalysts or enzymes like lipases. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Enzymatic methods often proceed under mild temperature conditions. nih.gov |

| Waste Prevention | Designing synthetic routes to minimize the generation of waste. | Direct amidation produces only water as a byproduct. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of this compound. Due to hindered rotation around the amide C-N bond, tertiary amides like this compound can exist as a mixture of E/Z rotamers, which may result in the appearance of separate signals for each isomer in the NMR spectra. researchgate.net

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl, ethyl, and 3-methylbutanoyl moieties. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH(CH₃)₂ (isobutyl) | ~ 0.9 | Doublet | 6H |

| CH(CH₃)₂ (isobutyl) | ~ 2.1 | Multiplet | 1H |

| CH₂CO (isobutyl) | ~ 2.2 | Doublet | 2H |

| NCH₂CH₃ (ethyl) | ~ 1.1 | Triplet | 3H |

| NCH₂CH₃ (ethyl) | ~ 3.3 | Quartet | 2H |

| Cyclohexyl protons | 1.0 - 1.8 | Multiplets | 10H |

| NCH (cyclohexyl) | 3.5 - 4.0 | Multiplet | 1H |

Note: The presence of rotamers could lead to a doubling of some of these signals.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (amide) | 170 - 175 |

| N-CH (cyclohexyl) | 50 - 60 |

| N-CH₂ (ethyl) | 40 - 50 |

| CH₂CO (isobutyl) | 45 - 55 |

| CH(CH₃)₂ (isobutyl) | 25 - 35 |

| CH(CH₃)₂ (isobutyl) | ~ 22 |

| Cyclohexyl carbons | 25 - 35 |

| NCH₂CH₃ (ethyl) | 12 - 16 |

Note: As with ¹H NMR, the presence of E/Z isomers due to restricted C-N bond rotation can result in the observation of two distinct sets of signals for the carbons near the amide bond. researchgate.net

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the spin systems of the ethyl, isobutyl, and cyclohexyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. In the case of this compound, NOESY could be used to differentiate between the E and Z rotamers by observing through-space correlations between the N-alkyl substituents and the acyl group. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption would be that of the tertiary amide carbonyl group.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (amide stretch) | 1630 - 1680 | Strong |

| C-H (alkane stretch) | 2850 - 2960 | Strong |

| C-N (stretch) | 1250 - 1020 | Medium-Weak |

As a tertiary amide, the spectrum is notable for the absence of N-H stretching and bending vibrations that are characteristic of primary and secondary amides. wpmucdn.comspectroscopyonline.comspectroscopyonline.com The C-N stretching vibration of tertiary amines and amides can be weak and may be difficult to definitively assign as it falls in the fingerprint region where many other absorptions occur. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.pt Other significant fragmentation mechanisms for aliphatic amides include α-cleavage and the McLafferty rearrangement, the latter occurring if a γ-hydrogen is available. miamioh.edulibretexts.org

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment Ion |

| [M]+ | Molecular ion |

| [M - C₂H₅]+ | Loss of the ethyl group |

| [M - C₆H₁₁]+ | Loss of the cyclohexyl group |

| [C₅H₉O]+ | Acylium ion from N-CO cleavage |

| [C₈H₁₆N]+ | Fragment from N-CO cleavage |

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₁₃H₂₅NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The process involves the separation of the compound from a mixture using a gas chromatograph, followed by its detection and identification by a mass spectrometer.

In a typical GC-MS analysis of this amide, the sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. For N,N-disubstituted amides, a non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, is often employed.

Once the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound under EI conditions is predictable based on the established fragmentation of tertiary amides. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a dominant fragmentation pathway for amines and amides. For this compound, this would lead to the loss of an ethyl radical or a cyclohexyl radical.

McLafferty Rearrangement: While more common in primary and secondary amides, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available on the acyl side chain.

Cleavage of the N-CO bond: This cleavage would result in the formation of an acylium ion, which is often a prominent peak in the mass spectra of amides.

A hypothetical GC-MS analysis of this compound would likely be conducted under the following conditions, with the expected major fragment ions detailed in the table below.

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (70 eV) |

| Scan Range | 40-500 m/z |

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 211 | [M]+ (Molecular Ion) |

| 182 | [M - C2H5]+ |

| 128 | [M - C6H11]+ |

| 85 | [CH(CH3)2CH2CO]+ |

| 57 | [CH(CH3)2]+ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which can influence the physical and chemical properties of the compound.

To obtain single crystals of this compound suitable for X-ray diffraction, a slow crystallization process from an appropriate solvent system would be necessary. Common techniques include slow evaporation of the solvent, or cooling of a saturated solution. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

The expected crystallographic parameters would include the crystal system, space group, unit cell dimensions, and atomic coordinates. These data would allow for a detailed analysis of the molecular geometry and packing in the solid state.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | 4 or 8 |

| Key Bond Lengths | C=O (~1.24 Å), C-N (~1.33 Å) |

| Key Torsion Angles | Defining the orientation of the cyclohexyl and ethyl groups |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the assessment of its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique that offers significant advantages in terms of speed and efficiency over conventional High-Performance Liquid Chromatography (HPLC). It is an ideal method for determining the purity of this compound and for quantifying it in various matrices.

For a neutral compound like this tertiary amide, a reversed-phase UHPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical UHPLC method for the analysis of this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity. Detection is commonly performed using a UV detector, as the amide bond exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Table 3: Illustrative UHPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm or ELSD/MS |

Following the synthesis of this compound, column chromatography is the primary method used for its isolation and purification from unreacted starting materials and byproducts. plos.org Given that this is a tertiary amide, it is a relatively non-polar compound, making normal-phase chromatography on silica (B1680970) gel a suitable purification strategy.

The crude reaction mixture is typically dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. The separation is achieved by eluting the column with a solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

For tertiary amides, care must be taken to avoid hydrolysis on the acidic silica gel surface, although they are generally more stable than their primary and secondary counterparts. In some cases, a deactivated silica gel or an alternative stationary phase like alumina (B75360) may be used.

Table 4: General Column Chromatography Conditions for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |

| Loading Technique | Dry loading or wet loading in a minimal volume of eluent |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization or staining |

Theoretical and Computational Investigations of N Cyclohexyl N Ethyl 3 Methylbutanamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. For N-cyclohexyl-N-ethyl-3-methylbutanamide, DFT calculations, often employing basis sets such as B3LYP/6-31G*, can elucidate several key electronic features. These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov For this compound, the presence of both bulky alkyl groups (cyclohexyl and isobutyl) and a flexible ethyl group influences the electronic environment of the amide bond. DFT calculations can quantify this influence, providing insights into the molecule's reactivity towards electrophiles and nucleophiles.

Furthermore, DFT can be used to calculate various molecular properties, as illustrated in the table below, which includes theoretically derived data for related amide structures.

| Property | Predicted Value for this compound | Method of Prediction |

| Molecular Weight | 211.36 g/mol | Calculation |

| XLogP3 | 3.5 | Estimation based on related structures |

| Hydrogen Bond Donor Count | 0 | Structural Analysis |

| Hydrogen Bond Acceptor Count | 1 | Structural Analysis |

| Rotatable Bond Count | 4 | Structural Analysis |

This table presents theoretically estimated properties for this compound based on its constituent parts and data from related molecules.

Conformational Analysis and Molecular Flexibility

This compound possesses considerable conformational flexibility due to the presence of several rotatable single bonds. The rotation around the C-N amide bond is of particular interest in tertiary amides, as it can lead to the existence of different rotational isomers (rotamers). researchgate.net The steric hindrance between the cyclohexyl, ethyl, and 3-methylbutanoyl groups plays a significant role in determining the preferred conformation.

The cyclohexyl ring typically adopts a stable chair conformation. nih.gov However, the orientation of the ethyl and 3-methylbutanoyl groups relative to the cyclohexyl ring can vary. Conformational analysis, often performed using a combination of molecular mechanics and DFT calculations, can identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. The presence of bulky N-substituents can lead to non-planar amide bonds, which in turn affects the reactivity of the compound. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its conformational changes, flexibility, and interactions with its environment (e.g., a solvent).

In an MD simulation, the molecule's trajectory is calculated, revealing how it explores different conformational states. This is particularly important for a flexible molecule like this compound, as it can adopt a range of shapes that may have different properties. MD simulations can also be used to calculate thermodynamic properties, such as free energies of different conformations, which complements the static picture provided by DFT calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov In QSPR, mathematical models are developed that correlate a molecule's structural or physicochemical descriptors with a specific property.

For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The descriptors used in these models can be derived from the molecule's 2D or 3D structure and can include topological indices, quantum chemical parameters, and steric descriptors. QSPR studies on related amide series have shown that properties can be successfully predicted from such models. nih.gov

| Descriptor Type | Example Descriptors for this compound |

| Topological | Wiener index, Connectivity indices |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment |

| Steric | Molecular volume, Surface area |

This table provides examples of descriptor types that would be used in a QSPR study of this compound.

Molecular Docking and Interaction Profiling in Non-Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design to dock small molecules into the active sites of proteins, it can also be applied to non-biological systems.

For this compound, molecular docking could be used to study its interactions with various materials or surfaces. For example, its binding to a stationary phase in chromatography could be modeled to understand its retention behavior. The docking process involves sampling a large number of possible orientations and conformations of the molecule within a defined binding site and then using a scoring function to rank them. This can provide insights into the types of intermolecular forces (e.g., van der Waals, electrostatic) that govern the interactions of this compound with other molecules or materials.

Chemical Reactivity and Transformation Studies of N Cyclohexyl N Ethyl 3 Methylbutanamide

Hydrolytic Stability and Degradation Pathways

The hydrolysis of amides, breaking the amide bond to form a carboxylic acid and an amine, is a fundamental chemical transformation. For N-cyclohexyl-N-ethyl-3-methylbutanamide, this reaction would yield 3-methylbutanoic acid and N-ethylcyclohexylamine. This process is typically slow under neutral conditions and requires either acidic or basic catalysis.

Tertiary amides, such as this compound, are notably resistant to hydrolysis due to a combination of electronic effects and steric hindrance. fiveable.mearkat-usa.org The two alkyl groups on the nitrogen increase the electron density on the carbonyl group, reducing its electrophilicity. Furthermore, the bulky cyclohexyl group sterically shields the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions. fiveable.me

The hydrolysis mechanism generally involves a nucleophilic acyl substitution. jst.go.jp

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This is often more effective for hindered amides, although vigorous conditions such as high temperatures and concentrated base are typically required. arkat-usa.org

The degradation pathway is primarily through this hydrolytic cleavage. The general stability means that degradation under typical environmental conditions is expected to be slow.

Table 1: General Comparison of Hydrolysis Rates for Different Amide Types under Basic Conditions

| Amide Type | Relative Rate of Hydrolysis | Steric Hindrance | Electronic Effects |

| Primary (RCONH₂) | Fast | Low | Less electron donation to carbonyl |

| Secondary (RCONHR') | Moderate | Moderate | Moderate electron donation |

| Tertiary (RCONR'R'') | Slow | High | Significant electron donation |

Note: This table provides a qualitative comparison. Actual rates depend on specific substituents and reaction conditions. Data is illustrative based on general chemical principles.

Oxidation and Reduction Chemistry

The amide functional group in this compound is relatively resistant to oxidation. However, the adjacent alkyl groups, particularly the cyclohexyl and ethyl groups attached to the nitrogen, can be susceptible to oxidation at the α-carbon position under specific conditions, potentially leading to the formation of more complex products or degradation. dntb.gov.ua

Conversely, the reduction of tertiary amides is a well-established transformation that typically yields tertiary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to achieve this conversion, which proceeds by reducing the carbonyl group to a methylene (B1212753) group (CH₂). The reduction of this compound would produce N-cyclohexyl-N-ethyl-3-methylbutan-1-amine.

Recent advances in catalysis have explored methods for the redox manipulation of tertiary amides. For instance, iridium-catalyzed hydrosilylation can lead to the formation of enamine intermediates, which can then be functionalized, representing a 1,2-transposition of the carbon atom's oxidation level. nih.gov Another approach involves the deoxygenative functionalization of N-cyclohexyl amides, which can be achieved photochemically to synthesize substituted secondary amines. nih.gov

Substitution Reactions and Amide Functionalization

Due to the resonance stabilization of the amide bond and significant steric hindrance, this compound is generally unreactive towards nucleophilic acyl substitution. nih.govfiveable.me This stability is a hallmark of tertiary amides. Consequently, reactions such as transamidation, where the amine moiety is exchanged, are thermodynamically unfavorable and difficult to achieve without strong bases or specific catalysts. nih.gov The inherent stability of N,N-disubstituted amides makes them useful as protecting groups in organic synthesis. fiveable.me

Functionalization of the amide itself is challenging. However, reactions can be directed at other parts of the molecule. For example, the isobutyl group (3-methylbutanoyl) could potentially undergo free-radical halogenation at the tertiary carbon, though this would likely be an unselective process.

Mechanistic Insights into Chemical Transformations

For hindered tertiary amides, the rate-determining step in base-catalyzed hydrolysis is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. arkat-usa.org The activation energy for this step is significantly higher than for primary or secondary amides due to steric repulsion.

Table 2: Illustrative Kinetic Parameters for Amide Hydrolysis

| Amide | Catalyst | Relative Rate Constant (k_rel) | Activation Energy (Ea) |

| Acetamide | NaOH | 100 | Lower |

| N-methylacetamide | NaOH | 10 | Intermediate |

| N,N-dimethylacetamide | NaOH | 1 | Higher |

Note: This table presents hypothetical, illustrative data based on the known principles of amide reactivity to demonstrate the expected trend. N,N-dimethylacetamide is used as a proxy for a tertiary amide.

The stability of the amide bond is a key thermodynamic factor. The resonance energy of the amide group is significant, contributing to its low reactivity. nih.gov The hydrolysis of this compound is thermodynamically favorable in the presence of water, as the resulting carboxylic acid and amine are more stable than the reactants in an aqueous environment. However, a large activation energy barrier prevents this from occurring spontaneously at a significant rate.

The thermodynamics of mixing N,N-disubstituted amides with other substances have been studied, indicating that interactions between amide molecules themselves can be quite strong. researchgate.net For a reaction to occur, sufficient energy must be supplied to overcome both the intramolecular resonance stability and the intermolecular forces.

Synthesis and Chemical Exploration of N Cyclohexyl N Ethyl 3 Methylbutanamide Derivatives

Design Principles for Structural Analogues and Homologs

The design of structural analogues and homologs of N-cyclohexyl-N-ethyl-3-methylbutanamide is guided by established principles of medicinal chemistry, primarily focusing on isosteric and bioisosteric replacements, homologation, and conformational constraint. These strategies aim to systematically modify the molecule's physicochemical properties, such as stability, lipophilicity, and receptor interaction capabilities.

Bioisosteric Replacement of the Amide Bond: The tertiary amide group is a critical pharmacophore, but it can be susceptible to enzymatic hydrolysis. nih.gov A key design principle is its replacement with more stable bioisosteres that mimic the amide's geometry and electronic properties. nih.govnih.gov Heterocyclic rings are common replacements. For instance, 1,2,3-triazoles, synthesized via copper-catalyzed "click chemistry," are excellent mimics of the trans-amide bond geometry and are resistant to hydrolysis. nih.govacs.org Other viable heterocyclic bioisosteres include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and imidazoles, which can also preserve key hydrogen bonding interactions while potentially improving metabolic stability. nih.govpressbooks.pub

Homologation and Structural Variation: Another fundamental design principle is homologation, which involves the systematic extension or shortening of alkyl chains. For this compound, this can be applied to:

The N-ethyl group: It can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) to probe the steric and lipophilic requirements of the N-substituent pocket.

The 3-methylbutanoyl group: The isobutyl moiety can be extended (e.g., isopentyl, isohexyl) or truncated (e.g., isopropyl). The branching pattern can also be altered to explore steric effects near the carbonyl group.

The N-cyclohexyl group: This saturated ring provides a specific conformational profile. It can be replaced with smaller rings (e.g., cyclopentyl), larger rings (e.g., cycloheptyl), or aromatic rings (e.g., phenyl) to evaluate the impact of ring size and aromaticity.

Conformational Constraint: The flexibility of the ethyl and isobutyl chains can be reduced by incorporating them into ring structures. This "rigidification" strategy can lock the molecule into a specific, potentially more active, conformation and can provide insights into the optimal spatial arrangement of the substituents.

The table below summarizes these design principles for creating analogues of this compound.

| Modification Site | Design Principle | Examples of Structural Changes | Potential Impact |

| Amide Core | Bioisosteric Replacement | Replace amide with 1,2,3-triazole, 1,2,4-oxadiazole | Increase metabolic stability, alter electronic properties |

| N-Alkyl Group | Homologation | Replace N-ethyl with N-methyl, N-propyl | Modify lipophilicity and steric interactions |

| Acyl Side-Chain | Homologation/Isomerism | Replace 3-methylbutanoyl with butanoyl, pentanoyl, 2-methylbutanoyl | Probe size and shape of binding pocket |

| N-Cycloalkyl Group | Ring Variation | Replace N-cyclohexyl with N-cyclopentyl, N-phenyl | Alter conformational profile and aromaticity |

Synthetic Strategies for Derivative Libraries

The generation of a library of this compound derivatives relies on robust and versatile synthetic methodologies that allow for the systematic variation of the three main components of the molecule: the acyl group, the primary amine (cyclohexylamine), and the secondary amine (ethylamine, which is subsequently alkylated).

Core Amide Synthesis: The foundational reaction for synthesizing the parent compound and its direct analogues is amidation. A common and efficient method involves the reaction of an activated carboxylic acid derivative with the corresponding amine. For the parent compound, this would typically involve:

Activation of 3-methylbutanoic acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

Reaction with N-ethylcyclohexylamine: The activated acyl group is then reacted with N-ethylcyclohexylamine to form the tertiary amide bond.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple 3-methylbutanoic acid with N-ethylcyclohexylamine under milder conditions. masterorganicchemistry.com

Library Synthesis Strategy: To create a diverse library, a parallel synthesis approach can be employed. This involves using a matrix of different starting materials.

Varying the Acyl Group: A library of different carboxylic acids (or their corresponding acyl chlorides) can be reacted with a fixed amine (N-ethylcyclohexylamine).

Varying the N-Cycloalkyl Group: A library of different N-ethyl-N-cycloalkylamines can be synthesized and then reacted with a fixed acyl chloride (3-methylbutanoyl chloride).

Varying the N-Alkyl Group: A set of N-alkyl-N-cyclohexylamines can be prepared and subsequently acylated.

A general synthetic scheme is presented below:

A general synthetic scheme for creating a library of derivatives.

A general synthetic scheme for creating a library of derivatives.Synthesis of Bioisosteres: For analogues where the amide bond is replaced, different synthetic strategies are required. For example, to synthesize a 1,4-disubstituted 1,2,3-triazole analogue, a multi-step "click chemistry" approach would be used, typically involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would involve synthesizing an alkyne-containing fragment and an azide-containing fragment that correspond to the respective halves of the parent molecule.

The following table outlines key reactions for derivative library synthesis.

| Target Modification | Reaction Type | Reactant 1 | Reactant 2 | Key Reagents |

| Acyl Group Variation | Acylation | N-ethylcyclohexylamine | Various Acyl Chlorides | Base (e.g., triethylamine) |

| N-Cycloalkyl Variation | Acylation | Various N-ethylcycloalkylamines | 3-methylbutanoyl chloride | Base (e.g., triethylamine) |

| Amide to Triazole | Cycloaddition (CuAAC) | R-Azide | R'-Alkyne | Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

The reactivity of this compound and its derivatives is primarily centered on the amide bond. Structure-Reactivity Relationship (SRR) studies investigate how modifications to the molecular structure influence this reactivity, particularly towards hydrolysis. Amides are generally the least reactive of the carboxylic acid derivatives due to the high resonance stabilization of the amide bond and the poor leaving group ability of the resulting amide anion. bham.ac.ukchemistrysteps.com

Steric Effects: The rate of hydrolysis of an amide is highly sensitive to steric hindrance around the carbonyl carbon.

N-Substituents: As a tertiary amide, this compound is significantly more resistant to hydrolysis than primary or secondary amides. fiveable.mearkat-usa.org The bulky cyclohexyl and ethyl groups shield the electrophilic carbonyl carbon from the approach of a nucleophile (such as a water molecule or hydroxide (B78521) ion), thereby decreasing the rate of the initial tetrahedral intermediate formation. fiveable.memasterorganicchemistry.com Increasing the size of these substituents (e.g., replacing N-ethyl with N-isopropyl) would be expected to further decrease the hydrolysis rate.

Acyl Substituents: Steric bulk on the acyl side-chain also impacts reactivity. The isobutyl group (from 3-methylbutanoic acid) provides some steric hindrance. Replacing it with a bulkier group like a tert-butyl group (from 2,2-dimethylpropanoic acid) would make the amide even less reactive. Conversely, replacing it with a less hindered group like an n-propyl group (from butanoic acid) would likely increase the rate of hydrolysis.

Electronic Effects: The electronic nature of the substituents influences the electrophilicity of the carbonyl carbon.

The nitrogen lone pair in an amide is delocalized into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon and thus its reactivity towards nucleophiles. chemistrysteps.com

Introducing electron-withdrawing groups (EWGs) near the amide bond would increase the electrophilicity of the carbonyl carbon and make the amide more susceptible to hydrolysis. For example, if the cyclohexyl ring were replaced with a phenyl ring bearing an EWG (like a nitro group), the reactivity would be expected to increase. Conversely, electron-donating groups (EDGs) would decrease reactivity. nih.govacs.org

The table below summarizes the predicted effects of structural modifications on the hydrolytic stability of the amide bond.

| Structural Modification | Primary Effect | Predicted Impact on Hydrolytic Stability | Reasoning |

| Replace N-ethyl with N-propyl | Steric | Increase | Increased steric hindrance at the nitrogen atom shields the carbonyl carbon. |

| Replace 3-methylbutanoyl with acetyl | Steric | Decrease | Reduced steric hindrance on the acyl side makes the carbonyl more accessible. |

| Replace N-cyclohexyl with p-nitrophenyl | Electronic | Decrease | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon. |

| Replace amide with 1,2,3-triazole | Intrinsic Stability | Significant Increase | The triazole ring is not susceptible to standard protease- or hydroxide-mediated hydrolysis. nih.gov |

Structure-Spectroscopic Correlation Studies for Analogues

Structure-spectroscopic correlation studies aim to relate specific structural features of this compound analogues to their spectroscopic signatures, primarily in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These correlations are invaluable for confirming the structure of newly synthesized derivatives and for understanding the electronic and conformational properties of the molecules.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an amide is the C=O stretching vibration. For N,N-disubstituted amides like the title compound, this band typically appears in the range of 1630-1670 cm⁻¹. The exact frequency is sensitive to the electronic environment.

Electronic Effects: Attaching electron-withdrawing groups to either the nitrogen or the acyl carbon will pull electron density away from the C=O bond, increasing its double-bond character and shifting the stretching frequency to a higher wavenumber. Conversely, electron-donating groups will lower the frequency.

Conformation and Sterics: Ring strain or steric hindrance that disrupts the planarity of the amide bond can reduce resonance, leading to a higher C=O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the protons alpha to the nitrogen (on the ethyl and cyclohexyl groups) and alpha to the carbonyl (on the isobutyl group) are diagnostic. The electron-withdrawing character of the amide carbonyl causes the α-protons on the N-substituents to be deshielded, appearing around 3.0-3.5 ppm.

¹³C NMR: The carbonyl carbon signal is highly characteristic, typically appearing in the range of 170-180 ppm. Its chemical shift is sensitive to the electronic nature of the substituents.

Amide Bond Rotation: Due to the partial double-bond character of the C-N bond, rotation is restricted. In asymmetrically substituted tertiary amides, this can lead to the observation of distinct NMR signals for substituents that would otherwise be chemically equivalent (e.g., the two methyl groups of an N-isopropyl group). Variable Temperature NMR (VT-NMR) can be used to study the kinetics of this rotation. The energy barrier to rotation is influenced by both steric and electronic factors. mdpi.com Bulky substituents can either raise the rotational barrier due to steric clashing in the transition state or lower it by destabilizing the planar ground state. researchgate.net

The following table correlates expected structural changes with spectroscopic outcomes.

| Structural Analogue | Spectroscopic Technique | Expected Observation | Underlying Principle |

| Replacement of N-cyclohexyl with N-phenyl | IR Spectroscopy | Increase in C=O stretching frequency (e.g., to ~1680 cm⁻¹) | The phenyl ring is electron-withdrawing relative to the cyclohexyl group, increasing C=O bond order. |

| Replacement of N-ethyl with N-isopropyl | ¹H and ¹³C NMR (at low temp) | Potential for two distinct signals for the isopropyl methyl groups | Slowed rotation around the C-N amide bond on the NMR timescale due to steric hindrance. |

| Replacement of 3-methylbutanoyl with trifluoroacetyl | ¹³C NMR | Downfield shift of the carbonyl carbon signal | The strong electron-withdrawing effect of the CF₃ group significantly deshields the carbonyl carbon. |

| Parent Compound | Variable Temperature ¹H NMR | Broadening and coalescence of N-ethyl signals as temperature increases | Probing the energy barrier for rotation around the C-N bond. |

Non Pharmacological Applications and Industrial Relevance

Role as a Key Intermediate in Organic Synthesis

The synthesis of N-cyclohexyl-N-ethyl-3-methylbutanamide itself points to its position as a product of specific organic reactions. Generally, tertiary amides of this nature are synthesized through the reaction of an acid chloride with a secondary amine. In this case, the likely precursors would be 3-methylbutanoyl chloride (isovaleroyl chloride) and N-ethylcyclohexylamine. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While the synthesis of this compound is understood, there is limited information in the public domain detailing its use as a key intermediate in the synthesis of other compounds.

A plausible synthetic route is outlined below:

Reactants:N-ethylcyclohexylamine

3-methylbutanoyl chloride

Reaction Type: Acylation of a secondary amine.

N-ethylcyclohexylamine is itself produced via the hydrogenation of ethylaniline or the amination of cyclohexanone (B45756) in the presence of ethylamine. researchgate.net

Potential in Materials Science and Polymer Chemistry

Currently, there is no available scientific literature or patent documentation that points to specific applications of this compound in the fields of materials science or polymer chemistry. The properties of amides can sometimes lend themselves to use as plasticizers or monomers, but such applications for this specific compound have not been reported.

Applications as Analytical Standards or Reagents

The primary documented application of this compound is in the research and development of insect repellents. It has been used as a reference compound in studies aimed at identifying new and effective mosquito repellents. researchgate.netnih.gov

Specifically, it was included in a dataset of carboxamide derivatives used to develop a quantitative structure-activity relationship (QSAR) model. researchgate.net Such models are crucial in computational chemistry and toxicology for predicting the biological activity of novel compounds based on their molecular structure. In this context, this compound serves as a data point for building and validating predictive models for new repellent discovery. nih.govresearchgate.net

Research has assessed its biological efficacy in terms of repellency duration against the mosquito species Aedes aegypti. researchgate.net

Biological Efficacy Data for this compound

| Dosage (µmol/cm²) | Number of Tests | Days of Protection | Minimum Effective Dosage (MED) (µmol/cm²) |

|---|

This data is valuable for comparing its efficacy against standard repellents like DEET and for understanding how its structural features contribute to its repellent activity.

Considerations in Chemical Manufacturing Processes

The manufacturing process for this compound would likely involve the handling of its precursors, N-ethylcyclohexylamine and 3-methylbutanoyl chloride. N-ethylcyclohexylamine is noted as a starting material for the herbicide cycloate, indicating its availability on an industrial scale. researchgate.net The synthesis would require standard chemical reactors suitable for handling acid chlorides and amines, with provisions for controlling reaction temperature and managing the acidic byproducts.

Environmental Fate and Degradation Pathways (if non-toxicology focused)

There is no specific information available regarding the environmental fate and degradation pathways of this compound. As a synthetic carboxamide, its environmental persistence would depend on factors such as soil and water conditions, microbial activity, and exposure to sunlight. Generally, amides can undergo hydrolysis to the corresponding carboxylic acid and amine, but the rate of this process for a sterically hindered tertiary amide like this is expected to be slow.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus on the development of more sustainable and efficient methods for the synthesis of N-cyclohexyl-N-ethyl-3-methylbutanamide and related tertiary amides. While traditional methods involving acid chlorides and amines are robust, they often generate stoichiometric amounts of waste, such as hydrochloride salts. Green chemistry principles are driving the exploration of alternative routes that minimize waste and energy consumption.

One promising area is the direct amidation of carboxylic acids with amines. This approach avoids the pre-activation of the carboxylic acid, thereby reducing the number of synthetic steps and the use of hazardous reagents. Catalytic systems, including those based on boron or other Lewis acids, are being investigated to facilitate this transformation under milder conditions.

Furthermore, enzymatic catalysis presents a highly specific and environmentally benign alternative. nih.gov Lipases, for instance, can catalyze the formation of amide bonds from esters or carboxylic acids and amines in non-aqueous media. nih.gov The application of such biocatalysts to the synthesis of this compound could offer high selectivity and yield under mild reaction conditions, significantly improving the sustainability of the process. nih.gov

Another avenue of research involves the use of flow chemistry. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions. Integrating catalytic systems within a flow process could enable the efficient and scalable production of this and other tertiary amides.

Advanced Spectroscopic Techniques for In-Situ Analysis

The study of the kinetics and mechanisms of the formation of this compound would benefit from the application of advanced in-situ spectroscopic techniques. Traditional analytical methods typically involve the quenching of the reaction and subsequent analysis, which may not accurately represent the reaction dynamics.

Techniques such as Process Analytical Technology (PAT), which includes in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of reactant consumption and product formation. This provides valuable kinetic data and insights into the potential formation of intermediates or byproducts. For this compound synthesis, in-situ IR spectroscopy could track the disappearance of the carbonyl stretch of the acid chloride and the appearance of the amide carbonyl band at a lower frequency.

Advanced NMR techniques, such as two-dimensional (2D) NMR, can be employed to study the conformational dynamics of the molecule, particularly the restricted rotation around the amide C-N bond, which is characteristic of tertiary amides. researchgate.net This can provide a deeper understanding of the molecule's structural properties in solution.

Integration of Machine Learning in Predictive Chemical Studies

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. For a compound like this compound, where experimental data may be scarce, ML models can be trained on large datasets of known molecules to predict its physicochemical properties, spectroscopic data, and even its reactivity in various chemical transformations.

Predictive models could estimate properties such as boiling point, solubility, and chromatographic retention times, which would be valuable for its purification and handling. Furthermore, ML algorithms can be used to predict ¹H and ¹³C NMR spectra, which would aid in its structural confirmation.

In the context of synthesis, machine learning can be used to optimize reaction conditions to maximize yield and minimize byproduct formation. By analyzing the outcomes of a matrix of experiments with varying parameters (e.g., temperature, catalyst loading, solvent), an ML model can identify the optimal conditions for the synthesis of this compound.

Exploration of Emerging Industrial Applications

While the specific applications of this compound are not well-defined, its properties as a tertiary amide suggest several potential uses in various industries. Tertiary amides are often excellent aprotic polar solvents due to their ability to dissolve a wide range of organic and inorganic compounds. keruichemical.com.cn Research could explore its efficacy as a solvent in applications such as polymer chemistry, coatings, and formulations for agricultural chemicals.

Given the presence of both hydrophobic (cyclohexyl, isobutyl) and polar (amide) groups, this molecule may exhibit surfactant-like properties. Its potential as an emulsifier, dispersant, or wetting agent could be investigated.

In the pharmaceutical and fine chemical industries, N,N-disubstituted amides can serve as important intermediates or building blocks for the synthesis of more complex molecules. fiveable.me The specific combination of sterically bulky groups in this compound could be leveraged to direct the stereochemistry of subsequent reactions or to fine-tune the biological activity of a target molecule.

Design of Smart Materials Incorporating Amide Moieties

The amide functional group is a key component in many advanced materials due to its stability and ability to participate in hydrogen bonding (in primary and secondary amides) and other non-covalent interactions. While this compound itself cannot act as a hydrogen bond donor, it can be incorporated as a monomeric unit into larger polymer structures.

Future research could focus on the synthesis of polymers containing this amide moiety. The bulky and rigid cyclohexyl group could impart interesting thermal and mechanical properties to the resulting polymer, such as a high glass transition temperature. The tertiary amide linkage is generally resistant to chemical degradation, which could lead to the development of durable materials.

Furthermore, the incorporation of such amide units into "smart" polymers that respond to external stimuli (e.g., temperature, pH) is a growing field of research. While this specific amide does not have obvious responsive groups, it could be copolymerized with other functional monomers to create novel responsive materials for applications in areas such as drug delivery, sensors, and self-healing materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.